Sodium4-aminonaphthalene-1,5-disulfonate
Overview
Description
Sodium4-aminonaphthalene-1,5-disulfonate is a chemical compound with the molecular formula C10H7NNa2O6S2. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and sulfonic acid groups. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium4-aminonaphthalene-1,5-disulfonate typically involves the sulfonation of naphthalene followed by nitration and subsequent reduction. The process can be summarized as follows:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups.
Nitration: The sulfonated naphthalene is then nitrated using nitric acid to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as iron powder in an acidic medium.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Sodium4-aminonaphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions to form various sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like alkyl halides and alcohols are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Sulfonate esters.
Scientific Research Applications
Sodium4-aminonaphthalene-1,5-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of Sodium4-aminonaphthalene-1,5-disulfonate involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups enable the compound to form strong interactions with these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
2-Aminonaphthalene-1-sulfonic acid:
Uniqueness
Sodium4-aminonaphthalene-1,5-disulfonate is unique due to the presence of two sulfonic acid groups, which enhance its solubility and reactivity compared to other aminonaphthalenesulfonic acids. This makes it particularly useful in applications requiring high solubility and strong interactions with other molecules .
Properties
CAS No. |
83732-82-5 |
---|---|
Molecular Formula |
C10H7NNa2O6S2 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
disodium;4-aminonaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H9NO6S2.2Na/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
InChI Key |
QJEOKSBCNIUFDS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.